molecular formula C19H18N4O B2965858 (E)-3-cyclopropyl-N'-(1-(naphthalen-1-yl)ethylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1285680-83-2

(E)-3-cyclopropyl-N'-(1-(naphthalen-1-yl)ethylidene)-1H-pyrazole-5-carbohydrazide

Cat. No. B2965858
CAS RN: 1285680-83-2
M. Wt: 318.38
InChI Key: QWCAAQDPITVIER-UDWIEESQSA-N
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Description

The compound is a derivative of naphthalene and pyrazole, which are both aromatic compounds. Naphthalene is a polycyclic aromatic hydrocarbon known for its mothball-like smell, while pyrazole is a heterocyclic aromatic organic compound. The presence of the cyclopropyl group and the carbohydrazide moiety could confer unique chemical properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the naphthalene and pyrazole moieties), a cyclopropyl group, and a carbohydrazide moiety. These functional groups could influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in its structure. For instance, the naphthalene and pyrazole rings might undergo electrophilic aromatic substitution reactions, while the carbohydrazide moiety could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of aromatic rings could contribute to its stability and solubility in organic solvents, while the polar carbohydrazide moiety could enhance its solubility in polar solvents .

Scientific Research Applications

Antimicrobial Activity

This compound can be synthesized and screened for antibacterial, antifungal, and antiviral activities . Compounds with similar naphthalene structures have been shown to exhibit significant activity against various strains of bacteria and fungi. However, their effectiveness against viruses at subtoxic concentrations may vary .

Drug Resistance Research

The molecular structure of this compound, particularly the presence of the naphthalene ring, makes it a candidate for studying drug resistance mechanisms in microbes. It could help in understanding how bacteria and fungi develop resistance to existing drugs and aid in the development of new antimicrobial agents .

Cancer Chemotherapy

Compounds with naphthalene moieties have been explored for their potential use in cancer chemotherapy . They can be investigated for their cytotoxic properties against various cancer cell lines, contributing to the search for novel anticancer drugs .

Quantitative Structure-Activity Relationship (QSAR) Studies

The compound’s structure is suitable for QSAR studies, which can predict the antimicrobial activity based on its chemical structure. This can lead to the design of new compounds with enhanced activity and reduced toxicity .

HIV Treatment Research

Given the structural similarity to other compounds that have been evaluated for their role in HIV treatment, this compound could be part of research aimed at finding new drugs that act at novel targets in the HIV replication cycle .

Antifungal Applications in Immunocompromised Patients

The compound could be tested for its efficacy in treating fungal infections, which are a major cause of morbidity and mortality in immunocompromised individuals , such as those with AIDS, tuberculosis, cancer, or those undergoing organ transplants .

Mechanism of Action

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s handled and used. Without specific data, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

Future research on this compound could involve exploring its synthetic routes, studying its reactivity and interactions with other molecules, investigating its potential biological activities, and assessing its safety and environmental impact .

properties

IUPAC Name

5-cyclopropyl-N-[(E)-1-naphthalen-1-ylethylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c1-12(15-8-4-6-13-5-2-3-7-16(13)15)20-23-19(24)18-11-17(21-22-18)14-9-10-14/h2-8,11,14H,9-10H2,1H3,(H,21,22)(H,23,24)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCAAQDPITVIER-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=NNC(=C1)C2CC2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=NNC(=C1)C2CC2)/C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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